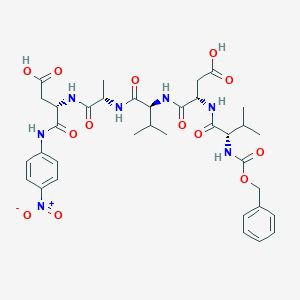

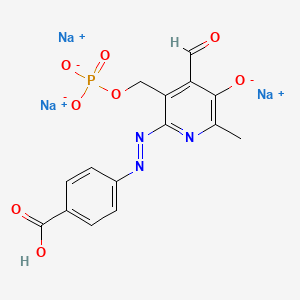

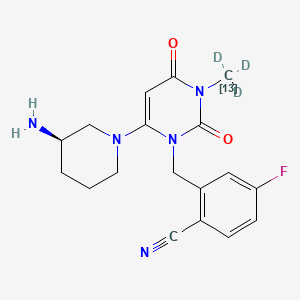

![molecular formula C25H25FN4O2 B10814700 (1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)

(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BI-9740 is a highly potent, selective, and orally bioavailable inhibitor of the enzyme Cathepsin C (CTSC). Cathepsin C is a lysosomal cysteine protease expressed in various organs, including the lung, kidney, and placenta. It plays a crucial role in activating neutrophil serine proteases during the development of neutrophils in the bone marrow .

Métodos De Preparación

The synthetic routes and reaction conditions for BI-9740 are detailed in the patent WO2014140075. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .

Análisis De Reacciones Químicas

BI-9740 undergoes various chemical reactions, including:

Oxidation: BI-9740 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert BI-9740 into reduced forms.

Substitution: BI-9740 can undergo substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Aplicaciones Científicas De Investigación

BI-9740 has several scientific research applications, including:

Chemistry: Used as a probe to study the enzymatic activity of Cathepsin C and related proteases.

Biology: Investigates the role of Cathepsin C in various biological processes, including immune response and inflammation.

Medicine: Explores potential therapeutic applications in diseases where Cathepsin C activity is dysregulated, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Industry: Utilized in the development of diagnostic tools and assays for detecting Cathepsin C activity.

Mecanismo De Acción

BI-9740 exerts its effects by inhibiting the enzymatic activity of Cathepsin C. This inhibition leads to a decrease in the activity of neutrophil serine proteases, including neutrophil elastase, cathepsin G, proteinase 3, and NSP4. By targeting these proteases, BI-9740 can modulate pathophysiological processes triggered by their enhanced or uncontrolled activity .

Comparación Con Compuestos Similares

BI-9740 is compared with other Cathepsin C inhibitors, such as BI-1821. While both compounds inhibit Cathepsin C, BI-9740 is more potent and selective, with better in vitro and in vivo pharmacokinetic profiles. Similar compounds include:

BI-1821: Another Cathepsin C inhibitor with lower potency and selectivity compared to BI-9740.

Cathepsin B, F, H, K, L, and S inhibitors: These inhibitors target related proteases but are less selective for Cathepsin C.

Propiedades

Fórmula molecular |

C25H25FN4O2 |

|---|---|

Peso molecular |

432.5 g/mol |

Nombre IUPAC |

(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide |

InChI |

InChI=1S/C25H25FN4O2/c1-30-22-11-15(3-5-17(22)12-23(30)31)14-2-4-16(21(26)10-14)8-20(13-27)29-25(32)24-18-6-7-19(9-18)28-24/h2-5,10-11,18-20,24,28H,6-9,12H2,1H3,(H,29,32)/t18-,19+,20-,24-/m0/s1 |

Clave InChI |

MNEOBAAFLAQMKF-VKDGWMQASA-N |

SMILES isomérico |

CN1C(=O)CC2=C1C=C(C=C2)C3=CC(=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4[C@H]5CC[C@H](C5)N4)F |

SMILES canónico |

CN1C(=O)CC2=C1C=C(C=C2)C3=CC(=C(C=C3)CC(C#N)NC(=O)C4C5CCC(C5)N4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

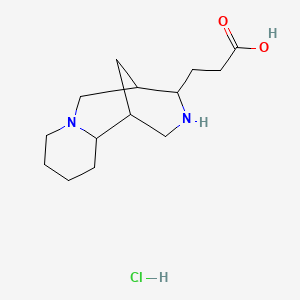

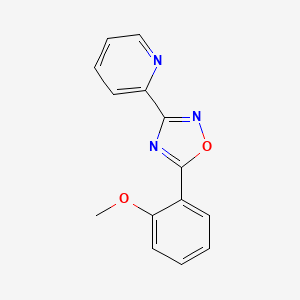

![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)

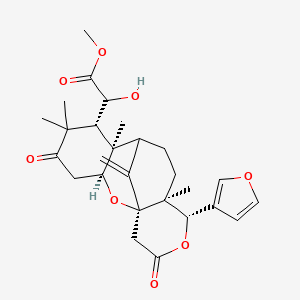

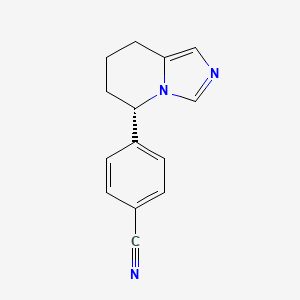

![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)

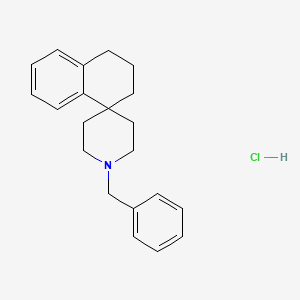

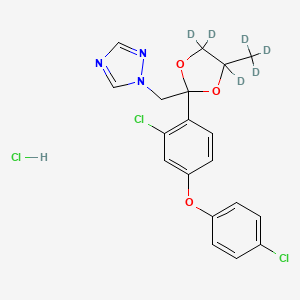

![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)

![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)